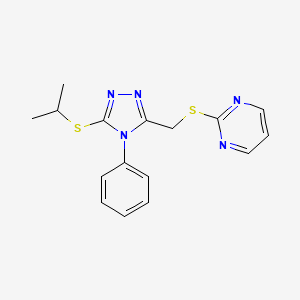

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

説明

2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropylthio group at position 5, a phenyl group at position 4, and a pyrimidine moiety linked via a methylthio bridge.

特性

IUPAC Name |

2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHHWOKQKYMUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors

-

Formation of Triazole Ring:

- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.

作用機序

The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.

類似化合物との比較

Structural Analogues and Physicochemical Properties

Key Observations :

- Alkyl Chain Length : The decylthio derivative (C10 chain) in exhibits higher lipophilicity compared to the target compound’s isopropylthio group (C3 branched chain), which may influence membrane permeability and bioavailability.

- Aromatic vs.

- Salt vs. Neutral Forms : Tryfuzol®’s piperidinium salt form improves solubility, a critical factor for pharmaceutical formulations .

Key Observations :

- Antimicrobial Potency : The decylthio analogue in shows direct antimicrobial activity, while the target compound’s efficacy remains unverified but structurally inferred.

- Functional Group Impact : The morpholine derivative in demonstrates antifungal activity, suggesting that nitrogen-containing heterocycles enhance interactions with fungal enzymes.

- Therapeutic Versatility : Tryfuzol® highlights how furan and acetate groups diversify bioactivity beyond antimicrobial effects .

生物活性

The compound 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of the triazole and pyrimidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 342.46 g/mol. The structural components include a pyrimidine ring linked to a triazole moiety through a thioether bond, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. A study demonstrated that triazole-thione derivatives can inhibit the growth of pathogenic bacteria with varying degrees of effectiveness, highlighting their potential as antimicrobial agents .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. A related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values have been reported for related compounds, suggesting that modifications in the side chains can enhance efficacy against different cancer types.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine have been shown to inhibit leukotriene synthesis by acting as FLAP antagonists. This action can significantly reduce inflammation in various models .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The triazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.

- Receptor Modulation : Similar compounds have been identified as modulators of various receptors involved in inflammatory pathways, suggesting that this compound may influence receptor activity through structural analogies .

- Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds related to 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。